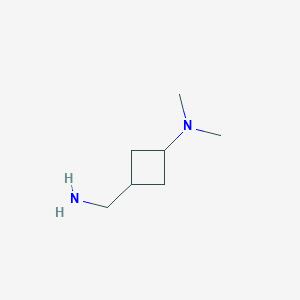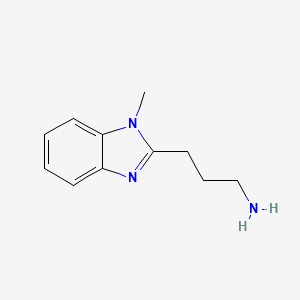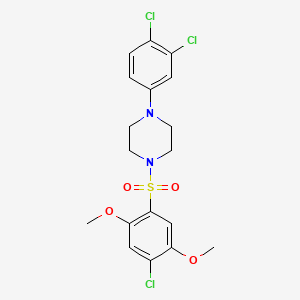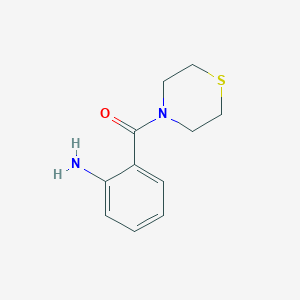
3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione, also known as PCPDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrrolidine family of compounds and is commonly used as a pharmacological tool in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Pyrrolidine dione derivatives have been synthesized and evaluated for their anticancer activity. For example, efficient synthesis methods have been developed for piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, demonstrating good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).
Anticonvulsant Activity
Research on pyrrolidine-2,5-dione derivatives has also explored their potential as anticonvulsant agents. Studies have identified compounds with significant anticonvulsant activity, showcasing their potential in developing new treatments for epilepsy and related disorders (Rybka et al., 2017).
Synthesis and Structural Analysis
The synthesis of piperidine and pyrrolidine derivatives has been a subject of interest, with studies focusing on developing efficient synthetic methods. These efforts aim to provide valuable intermediates for further pharmaceutical and medicinal chemistry research (Smaliy et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-9-11-17(12-10-16)24-21(25)15-19(22(24)26)18-7-3-4-8-20(18)23-13-5-2-6-14-23/h8-12,18-19H,2-7,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLHBPIOWMXUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B2810109.png)
![1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole](/img/structure/B2810110.png)


![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide](/img/structure/B2810115.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2810116.png)


![3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2810121.png)

![Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810123.png)
![N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2810126.png)
![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)